1-(2-chloro-6-fluorophenyl)-N-isopropylmethanesulfonamide
Description
1-(2-Chloro-6-fluorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative featuring a 2-chloro-6-fluorophenyl group and an isopropyl substituent on the sulfonamide nitrogen. The chlorine and fluorine substituents on the aromatic ring may enhance metabolic stability and receptor binding, while the isopropyl group could influence lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-7(2)13-16(14,15)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOGORQDRVXBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with isopropylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety, to yield different oxidation states and functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-isopropylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one (Compound 1)
Structural Differences :
- Core Structure : Compound 1 is a lactam (indolin-2-one) derivative, whereas the target compound is a sulfonamide.
- Substituents : Compound 1 has a methyl group at position 5 of the indole ring, while the target compound features an isopropyl group on the sulfonamide nitrogen.
Pharmacological Activity :
- Compound 1, synthesized as a lumiracoxib prodrug, demonstrated anti-inflammatory activity comparable to lumiracoxib in rat paw edema models but with reduced gastric ulcerogenicity . This suggests that lactam prodrugs may mitigate gastrointestinal side effects common to COX-2 inhibitors.
- Mechanistic Inference : The target sulfonamide may retain COX-2 inhibition due to the shared aryl group but could differ in bioavailability or toxicity due to the sulfonamide moiety and isopropyl substituent.
Stability and Hydrolysis :
Comparison with Lumiracoxib (Compound 2)
Structural Similarities :
- Both compounds contain a fluorophenyl group and a sulfonamide moiety, key for COX-2 inhibition.
- Key Difference : Lumiracoxib has a methylsulfonyl group directly attached to the phenyl ring, while the target compound substitutes this with an isopropylmethanesulfonamide group.
Pharmacological Implications :
Comparison with Catalogued Structural Analogs
and list compounds with structural parallels:
| Compound Name | Core Structure | Key Substituents | Potential Pharmacological Impact |
|---|---|---|---|
| 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid | Cyclohexane-carboxylic acid | Cl, F on phenyl ring | Increased solubility due to carboxylic acid; possible NSAID-like activity |
| 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile | Cyclopentane-carbonitrile | Cl, F on phenyl ring; nitrile group | Enhanced metabolic stability; nitrile may act as a hydrogen bond acceptor |
| N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide | Pyrimidine-sulfonamide | Fluorophenyl, isopropyl, formyl groups | Potential kinase inhibition due to pyrimidine core |
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Common across all compounds; enhance binding to hydrophobic enzyme pockets and resist oxidative metabolism.
- Functional Group Diversity : Carboxylic acids (e.g., cyclohexanecarboxylic acid) improve solubility but may reduce blood-brain barrier penetration compared to sulfonamides.
- Heterocyclic Cores : Pyrimidine or indole rings (as in Compound 1) offer distinct pharmacophore geometries, influencing target selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
